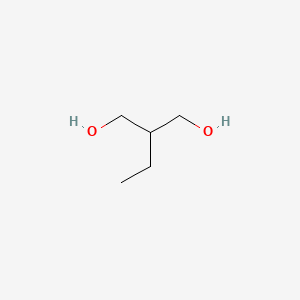

2-Ethylpropane-1,3-diol

描述

Historical Context of Substituted Propane-1,3-diols Research

Research into substituted propane-1,3-diols is intrinsically linked to the advancement of polymer chemistry and the need for novel monomers. The mid-20th century saw a surge in the development of polyesters, which spurred investigations into a variety of diol and diacid monomers to create materials with tailored properties. frontiersin.org The synthesis of 1,3-diols, in general, has been a subject of extensive research, with methods like the aldol (B89426) condensation of ketones with formaldehyde (B43269) becoming industrially significant for producing 2,2-disubstituted propane-1,3-diols. wikipedia.org

A common synthetic route involves an aldol addition followed by a Cannizzaro reaction. wikipedia.orggoogle.com For instance, the production of 2-butyl-2-ethyl-1,3-propanediol (B52112), a compound structurally related to 2-ethylpropane-1,3-diol, is achieved through the reaction of 2-ethylhexanal (B89479) and formaldehyde. google.com Early research also explored the creation of various substituted 1-phenyl-1,3-propanediol amines, highlighting the long-standing interest in the functionalization of the propane-1,3-diol backbone for diverse chemical applications. acs.org The microbial production of the parent compound, 1,3-propanediol (B51772), also has a long history, first being described in 1881, and has seen renewed interest for creating "green" polyesters from renewable resources like glucose. ebi.ac.uk

Significance of this compound in Contemporary Chemical Science

In modern chemical science, this compound is primarily valued as a versatile chemical intermediate and a building block for more complex molecules. guidechem.comchemicalbook.comlookchem.com Its bifunctional nature, possessing two primary hydroxyl groups, allows it to participate in a wide range of chemical transformations. This reactivity makes it a useful precursor in the synthesis of specialized polymers and fine chemicals.

The compound is recognized as an intermediate in the synthesis of analogues of Peloruside A, a natural product with potent microtubule-stabilizing activity. chemicalbook.comlookchem.com This application underscores its importance in medicinal chemistry research and drug development. Furthermore, its ability to be incorporated into polymer chains is actively explored. solubilityofthings.com For example, like its analogue 2-butyl-2-ethyl-1,3-propanediol, it can be used to modify the properties of polyesters, such as enhancing flexibility or improving solubility in certain solvents. alfachemic.com The European Chemicals Agency (ECHA) notes its registration under REACH and its use in the formulation of adhesives, sealants, coatings, and polymers, indicating its relevance in industrial material science. europa.eu

Overview of Key Research Domains for this compound

The academic and industrial research concerning this compound can be categorized into several key domains:

Organic Synthesis: The primary research domain for this compound is its use as a foundational unit in organic synthesis. guidechem.comchemicalbook.com A notable area of advanced research is its use in asymmetric synthesis. For example, studies have demonstrated the asymmetric desymmetrization of 2-alkyl-1,3-propanediols, including this compound, using chiral dinuclear zinc catalysts to produce valuable chiral building blocks. nih.gov One documented preparation method involves the reduction of p-ethylmalonic acid diethyl ester using lithium aluminum hydride. guidechem.com It also undergoes reactions typical of diols, such as reacting with benzaldehyde (B42025) in the presence of an acid catalyst to form 5-ethyl-2-phenyl- Current time information in Bangalore, IN.dioxane. guidechem.com

Polymer and Materials Science: The diol serves as a monomer or co-monomer in the synthesis of various polymers. europa.eu Research in this area focuses on how its incorporation affects the final properties of materials. Analogous branched diols like 2-butyl-2-ethyl-1,3-propanediol are known to decrease the crystallinity of polyesters, enhance hydrolytic stability, and improve leveling in powder coatings. alfachemic.com this compound is investigated for similar applications in coatings, adhesives, and other polymer-based formulations. solubilityofthings.comeuropa.eu

Pharmaceutical Research: While not a therapeutic agent itself, this compound is a documented intermediate in the synthesis of complex, biologically active compounds. chemicalbook.comlookchem.com Its role as a precursor for Peloruside A-related compounds, which are of interest as antimitotic agents, places it within the scope of pharmaceutical and medicinal chemistry research. chemicalbook.comlookchem.com

Chemical and Physical Properties of this compound

The following table summarizes key properties of this compound gathered from various chemical data sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| CAS Number | 2612-29-5 | chemicalbook.comnih.gov |

| Molecular Formula | C₅H₁₂O₂ | chemicalbook.comnih.gov |

| Molecular Weight | 104.15 g/mol | chemicalbook.comnih.gov |

| Physical Form | Liquid; Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid | nih.govsigmaaldrich.com |

| Boiling Point | 209.24°C to 221.88°C (estimates at 760 mmHg) | chemicalbook.comlookchem.com |

| Density | ~0.978 - 0.9917 g/cm³ (estimates) | chemicalbook.comlookchem.com |

| Solubility | Soluble in Chloroform, Methanol | chemicalbook.comlookchem.com |

| SMILES | CCC(CO)CO | nih.gov |

| InChIKey | HYFFNAVAMIJUIP-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

2-ethylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O2/c1-2-5(3-6)4-7/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFFNAVAMIJUIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044897 | |

| Record name | 2-Ethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,3-Propanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2612-29-5 | |

| Record name | 2-Ethyl-1,3-propanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2612-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002612295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Propanediol, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylpropane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-1,3-PROPANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YQ4707ATI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 2 Ethylpropane 1,3 Diol

Conventional Chemical Synthesis Approaches to 2-Ethylpropane-1,3-diol

The traditional and most widely documented method for synthesizing 2-substituted-1,3-propanediols involves the reaction of an aldehyde with formaldehyde (B43269). For this compound, this involves the reaction of n-butyraldehyde with formaldehyde. atamanchemicals.comgoogleapis.com This process typically occurs in two main stages: a base-catalyzed aldol (B89426) addition followed by a Cannizzaro reaction. chemicalbook.comgoogle.com

Another conventional, though less common, laboratory-scale synthesis involves the reduction of diethyl 2-ethylmalonate. This method utilizes a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether to convert the ester groups into hydroxyl groups, yielding this compound with a reported yield of approximately 80%. guidechem.com

Catalytic Synthesis Pathways for this compound

Catalytic methods offer an alternative to the stoichiometric use of reagents in the Cannizzaro reaction, often providing higher efficiency and generating less waste. A significant catalytic approach is the two-step process where n-butyraldehyde and formaldehyde first react to form the intermediate, 2-ethyl-2-(hydroxymethyl)butanal, via an aldol addition, often catalyzed by a tertiary amine. google.comgoogle.com This intermediate is then isolated and subsequently reduced to this compound through catalytic hydrogenation. google.comgoogle.com

Various catalysts can be employed for the hydrogenation step. Nickel-based catalysts have been reported to be effective, achieving yields of 85-88%. google.comgoogle.com The choice of catalyst is crucial for the selective reduction of the aldehyde group without affecting other parts of the molecule. Phase transfer catalysts have also been utilized to enhance the reaction between aqueous formaldehyde and the organic aldehyde phase in the initial condensation step. google.comgoogle.com

Table 1: Comparison of Catalytic Hydrogenation Methods

| Precursor | Catalyst System | Key Features | Reported Yield | Reference |

| 2-Ethyl-2-(hydroxymethyl)hexanal | Nickel Catalyst | Catalytic hydrogenation following aldol addition. | 85-88% | google.comgoogle.com |

| Cyclic Ketals | Pd/Al-HMS | Bifunctional catalyst system for hydrogenolysis. | High conversion | mdpi.com |

Synthesis of this compound Derivatives and Analogues

The two hydroxyl groups and the ethyl side chain of this compound serve as points for further chemical modification to produce a variety of derivatives and analogues with tailored properties.

Functionalization Strategies for Hydroxyl Groups of this compound

The primary hydroxyl groups of this compound are readily functionalized using standard alcohol reactions.

Esterification: The diol can react with carboxylic acids or their derivatives to form mono- or di-esters. evitachem.comgoogle.com This reaction is fundamental to its use in the synthesis of polyesters, where it is polycondensed with diacids like adipic acid or terephthalic acid. chemicalbook.comevitachem.comsmolecule.com The esterification can be catalyzed by conventional acid catalysts or through transesterification. google.comsmolecule.com

Etherification: Ether derivatives can be synthesized, for instance, through Williamson ether synthesis. The hydroxyl groups can also react to form cyclic acetals or ketals, such as the reaction with benzaldehyde (B42025) to produce 5-ethyl-2-phenyl- guidechem.comatamanchemicals.comdioxane. guidechem.com This reaction can also be used as a protective strategy for the diol groups during other transformations. nih.gov

Polymerization: As a monomer, this compound is used in the production of various polymers, including polyesters and polyurethanes, where it acts as a chain extender. chemicalbook.comevitachem.com

Modification at the Ethyl Moiety of this compound

Direct modification of the unactivated ethyl group on the this compound backbone is chemically challenging. Synthesis of analogues with different groups at the C2 position is typically achieved by starting with a different aldehyde precursor in the initial condensation reaction with formaldehyde, rather than by modifying the ethyl group post-synthesis. google.com For example, using different C2-C9 aldehydes in place of n-butyraldehyde leads to a range of 2,2-disubstituted-1,3-propanediols. google.com Research into the synthesis of related structures, like 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol (FTY720), involves complex multi-step syntheses starting from different precursors to build the desired side chain. nih.gov

Synthesis of Schiff Base Ligands Incorporating the this compound Moiety

Schiff base ligands are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound itself does not directly form Schiff bases. However, it can be a precursor to a diamine, which can then be used in Schiff base synthesis. The synthesis would first involve converting the two hydroxyl groups of the diol into primary amine groups to form 2-ethylpropane-1,3-diamine. This diamine can then be reacted with various aldehydes or ketones to form tetradentate Schiff base ligands. researchgate.netresearchgate.netnih.gov These ligands, featuring the 2-ethylpropane-1,3-diamine backbone, are valuable in coordination chemistry for creating metal complexes. nih.govbohrium.com

Novel and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. nih.gov

Biocatalysis: While specific biocatalytic routes to this compound are not extensively detailed, the production of related diols like 1,3-propanediol (B51772) from renewable feedstocks such as glycerol (B35011) and sugars through fermentation is well-established. mdpi.com This suggests a potential future pathway for producing this compound or its precursors from bio-based sources.

Catalytic Transfer Hydrogenation: Novel catalytic systems, such as iridium-N-heterocyclic carbene complexes, are being explored for the conversion of diols. For instance, 1,3-propanediol can be converted to other valuable chemicals through a catalytic hydrogen transfer initiated dehydration process. mdpi.com

Oxidation to Value-Added Products: Green chemistry methods are being studied for the conversion of 2,2-disubstituted propane-1,3-diols into valuable hydroxy acids and diacids using clean oxidants like hydrogen peroxide or air, with water as the solvent. helsinki.fi This represents a green approach to creating derivatives from the diol scaffold.

Use of Greener Solvents and Catalysts: The use of ionic liquids as recyclable catalysts and reaction media for reactions involving diols, such as transesterification, is an area of active research aimed at reducing the environmental impact of chemical synthesis. rsc.org

Advanced Materials Science and Polymer Chemistry Applications of 2 Ethylpropane 1,3 Diol

Role of 2-Ethylpropane-1,3-diol in Polymer Synthesis

As a difunctional monomer, this compound participates in various polymerization reactions, primarily polycondensation, to form high-performance polymers. Its unique molecular architecture allows for the precise tailoring of polymer properties to meet the demands of specialized applications.

Integration as a Building Block in Polyester (B1180765) Formulations

Polyesters are a major class of polymers synthesized through the condensation reaction of diols and dicarboxylic acids. ontosight.ai The choice of the diol is critical as it dictates the final properties of the polyester. When this compound and its structural analogs are used, they impart specific desirable characteristics.

The branched structure of diols like this compound disrupts the regular packing of polymer chains, which in turn reduces the crystallinity of the resulting polyester. alfachemic.comchemicalbook.com This leads to enhanced flexibility, improved solubility in organic solvents, and lower melt viscosity. alfachemic.com For instance, research on polyesters derived from 2,5-furandicarboxylic acid (FDCA) and various 1,3-propanediols demonstrates how side groups influence thermal properties. While poly(propylene furandicarboxylate) (PPF) shows a melting temperature (Tm) of 173°C, the introduction of bulkier side groups, such as in poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF), leads to a decrease in the glass transition temperature (Tg) and crystallinity. acs.org

Furthermore, the incorporation of these branched diols can improve the hydrolytic stability of polyesters, a crucial factor for materials intended for use in humid environments or in contact with water. alfachemic.comchemicalbook.com In unsaturated polyester gel coats, the use of the closely related 2-butyl-2-ethyl-1,3-propanediol (B52112) results in excellent hydrolytic stability. chemicalbook.com The synthesis of biodegradable polyesters from 1,3-propanediol (B51772) and various dicarboxylic acids has been extensively studied, highlighting the versatility of this class of diols in creating materials with a wide range of properties. researchgate.netmdpi.com

Table 1: Thermal Properties of Polyesters from 2,5-Furandicarboxylic Acid (FDCA) and Various 1,3-Propanediols

| Diol Used in Polyester Synthesis | Resulting Polyester | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|---|

| 1,3-Propanediol | Poly(propylene furandicarboxylate) (PPF) | 59°C | 173°C |

| 2-Methyl-1,3-propanediol (B1210203) | Poly(2-methyl-1,3-propylene furandicarboxylate) (PMF) | 54°C | Amorphous |

| Neopentyl glycol (2,2-dimethyl-1,3-propanediol) | Poly(neopentyl glycol furandicarboxylate) (PNF) | 70°C | 201°C |

| 2-Ethyl-2-butyl-1,3-propanediol | Poly(2-ethyl-2-butyl-1,3-propylene furandicarboxylate) (PEBF) | 27°C | Amorphous |

Data sourced from a study on FDCA-based polyesters. acs.org

Precursor in the Synthesis of Thermoplastic Elastomers

Thermoplastic elastomers (TPEs) combine the processing ease of thermoplastics with the elasticity of thermoset rubbers. The synthesis of biodegradable TPEs has been achieved through the condensation reaction of diols, diacids, and lactides. sigmaaldrich.com Research has demonstrated the use of 2-Methyl-1,3-propanediol, a close structural analog to this compound, in creating novel biodegradable TPEs. sigmaaldrich.comottokemi.com

In these systems, triblock copolymers such as poly(L-lactide)-b-poly(2-methyl-1,3-propylene glutarate)-b-poly(L-lactide) (PLA-b-PMPG-b-PLA) have been developed. sigmaaldrich.com The central block, derived from 2-methyl-1,3-propanediol and glutaric acid, provides the soft, elastomeric properties, while the outer polylactide blocks provide the hard, thermoplastic segments. These TPEs exhibit impressive mechanical properties, including high elongation at break, making them suitable for applications requiring flexibility and resilience. Given the structural similarity, this compound is a strong candidate for creating similar TPEs with tailored properties.

Application in Solid Polymer Electrolytes

Solid polymer electrolytes (SPEs) are a critical component in the development of safer, next-generation lithium metal batteries. researchgate.net They replace flammable liquid electrolytes, offering improved safety, flexibility, and a leak-free design. researchgate.net The polymer matrix in an SPE acts as a host for the transport of ions.

Research into SPEs has explored the use of various polymers, and diols are key precursors in synthesizing polyurethane-based electrolytes. The use of 2-Methyl-1,3-propanediol has been specifically noted in the preparation of SPEs for lithium batteries. sigmaaldrich.comottokemi.comottokemi.com The properties of the diol, such as a low glass transition temperature and high dielectric constant, can enhance ion mobility within the polymer matrix, which is crucial for battery performance. The branched structure of diols like this compound and its analogs contributes to an amorphous polymer morphology, which is generally favorable for ionic conductivity at ambient temperatures. researchgate.net

Utilization in Coatings and Resin Systems

The properties that this compound imparts to polymers, such as flexibility, durability, and chemical resistance, make it a valuable ingredient in high-performance coatings and resins.

Incorporation into Paint and Coil Coating Formulations

In the coatings industry, this compound and its analogs serve as building blocks for polyester and alkyd resins. fishersci.seatamanchemicals.comatamanchemicals.com The closely related compound 2-butyl-2-ethyl-1,3-propanediol is used as a coglycol in outdoor durable solvent-borne polyester paints, where it reduces the crystallinity of the polyester, leading to high clarity and extended shelf life. alfachemic.comchemicalbook.com

For powder coatings, incorporating such diols improves outdoor resistance and leveling due to a lower melt viscosity of the polyester resin, while maintaining an acceptable glass transition temperature. alfachemic.comchemicalbook.com Similarly, in coil coatings, which are applied to metal sheets in a continuous process, these diols contribute to the flexibility and hardness of the final cured film. evitachem.com The use of another related compound, 2-Methyl-1,3-propanediol (MPD), is noted in two-component polyurethane coatings and coil coatings, where its unique structure provides an excellent balance of hardness and flexibility, resulting in coatings with superior weatherability and durability. nih.govmultichemindia.com

Contribution to Lubricant and Plasticizer Development via Esterification

Esterification of polyols (alcohols with multiple hydroxyl groups) with carboxylic acids is a common method for producing synthetic esters used as lubricants and plasticizers. atamankimya.comatamankimya.com These synthetic lubricants are often designed for high-performance applications where natural esters may fall short, offering reduced potential for oxidation or hydrolysis. atamankimya.com

A patented process explicitly details the synthesis of an ester lubricating oil by reacting this compound with 6-cyclohexylhexanoic acid. google.com The reaction is carried out under reflux in a solvent like xylene to produce the corresponding dicarboxylic acid ester, which functions as a base oil for lubricants. google.com This demonstrates the direct application of this compound in creating high-performance fluids. Esters derived from related diols like neopentyl glycol are also widely used as plasticizers and in the formulation of synthetic lubricants for applications such as aircraft engines. atamankimya.comatamankimya.com

Table 2: Example of Ester Lubricating Oil Synthesis

| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Product |

|---|---|---|---|---|

| 129 g of this compound | 541 g of 6-Cyclohexylhexanoic acid | 70 ml of xylene | Boiled under reflux for 12 hours | Ester Lubricating Oil A |

Data sourced from a patent for the preparation of carboxylic acid esters as base lubricating oils. google.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C5H12O2 |

| 2-Butyl-2-ethyl-1,3-propanediol | 2-butyl-2-ethylpropane-1,3-diol | C9H20O2 |

| 2-Methyl-1,3-propanediol | 2-methylpropane-1,3-diol | C4H10O2 |

| 2,5-Furandicarboxylic acid | Furan-2,5-dicarboxylic acid | C6H4O5 |

| 6-Cyclohexylhexanoic acid | 6-Cyclohexylhexanoic acid | C12H22O2 |

| Glutaric acid | Pentanedioic acid | C5H8O4 |

| L-lactide | (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | C6H8O4 |

| Neopentyl glycol | 2,2-Dimethylpropane-1,3-diol | C5H12O2 |

| Poly(propylene furandicarboxylate) | Not applicable (Polymer) | (C11H10O5)n |

| Trimethylolpropane | 2-ethyl-2-(hydroxymethyl)propane-1,3-diol | C6H14O3 |

An extensive search for scientific literature and research data concerning the chemical compound “this compound” and its applications in advanced materials science and polymer chemistry reveals a significant scarcity of detailed research focused solely on this specific compound. The majority of available studies and data pertain to structurally similar but distinct diols, most notably "2-Butyl-2-ethyl-1,3-propanediol" and the trifunctional alcohol "2-Ethyl-2-(hydroxymethyl)-1,3-propanediol" (also known as Trimethylolpropane).

While "this compound" is mentioned in chemical literature, its role is often cited as a synthetic intermediate for other molecules rather than as a primary monomer for the development of polymers with well-characterized structure-property relationships. For instance, it has been identified as an intermediate in the synthesis of Peloruside A analogues, which are compounds of interest for their biological activity, a topic that falls outside the scope of polymer chemistry.

The search for data on polyesters and polyurethanes derived from this compound did not yield specific research findings or the quantitative data necessary to construct the detailed data tables requested. Studies that investigate the influence of side-chain length and branching on polymer properties—a key aspect of the proposed article—tend to focus on more commercially prevalent diols. For example, research on furan-based polyesters has explored the impact of various 1,3-propanediols, but the specific ethyl-substituted variant, this compound, is not a central subject of these investigations. Similarly, detailed analyses of poly(ethylene terephthalate) (PET) copolymers often involve diols with different alkyl substituents, but specific data for the ethyl-substituted propanediol (B1597323) is not provided.

Due to the lack of dedicated research and specific data on the structure-property relationships in materials based on this compound, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and content requirements. The available information is insufficient to populate the sections and, crucially, the data tables with the level of detail and scientific rigor requested.

Therefore, this article cannot be generated at this time.

Biological and Biomedical Research on 2 Ethylpropane 1,3 Diol and Its Derivatives

Investigation of Bioactive Derivatives of 2-Ethylpropane-1,3-diol

The versatility of the this compound scaffold has been leveraged by chemists to create novel compounds with significant biological activities. Its diol functionality allows for a wide range of chemical modifications, leading to derivatives with tailored properties for biomedical applications.

2-Ethyl-1,3-propanediol is recognized as a key intermediate in the synthesis of compounds related to Peloruside A. chemicalbook.comchemicalbook.com Peloruside A is a natural product known for its potent antimitotic properties, which function through a mechanism of stabilizing microtubules, similar to the action of Paclitaxel. chemicalbook.comchemicalbook.com The synthesis of the C(1)–C(11) segment of Peloruside A has been accomplished using a chiral pool approach, highlighting the importance of stereocontrolled synthesis in creating these complex molecules. researchgate.net The development of these synthetic analogues is a critical area of research aimed at producing novel anticancer agents. The structural contribution of the this compound moiety is integral to achieving the desired molecular architecture for biological activity.

The application of this compound extends beyond antimitotic agents into broader medicinal chemistry. It has been utilized in the design and synthesis of novel 5-substituted acyclic pyrimidine (B1678525) nucleosides, which have been investigated as potent and selective inhibitors of the hepatitis B virus. a2bchem.com Furthermore, related diol structures serve as versatile building blocks. For instance, 2-(allyloxymethyl)-2-ethyl-propane-1,3-diol has noted potential in medicinal chemistry for creating new bioactive molecules. solubilityofthings.com Another related compound, 2-(Pyridin-2-yl)propane-1,3-diol, is used as a foundational structure in synthesizing more complex organic molecules that are studied for potential therapeutic properties. These examples underscore the role of the propanediol (B1597323) backbone in generating diverse molecular scaffolds for drug discovery.

Antimicrobial Research Involving this compound-Derived Complexes

Derivatives of closely related propanediols have been used to synthesize metal complexes with significant antimicrobial properties. Research has focused on Schiff base derivatives, such as those from 2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diol, which can form homo-dinuclear transition metal complexes. dntb.gov.uaresearchgate.net These complexes have been evaluated for their antimicrobial activity against various pathogens. researchgate.net For example, derivatives of 2-(Pyridin-2-yl)propane-1,3-diol have shown notable antimicrobial activity against bacterial strains like Staphylococcus aureus, with some achieving a minimal inhibitory concentration (MIC) as low as 15 μM. Studies have also investigated the antimicrobial properties of compounds like 2-[2-(Benzyloxy)ethyl]propane-1,3-diol against specific pathogens, suggesting their potential for development into new antimicrobial agents.

| Compound Derivative | Target Organism | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 2-(Pyridin-2-yl)propane-1,3-diol Derivative | Staphylococcus aureus | 15 μM | |

| 2-[2-(Benzyloxy)ethyl]propane-1,3-diol | Various bacterial strains | Significant activity against specific pathogens |

Anti-cancer Research Applications of this compound Analogues

Analogues of this compound have been synthesized and evaluated for their potential as anti-cancer agents. A notable example is 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, a novel compound synthesized and studied for its anti-cancer effects. researchgate.net This analogue demonstrated significant activity against human hepatocellular carcinoma cell lines, including HepG2 and Huh-7. researchgate.net Structure-activity relationship (SAR) studies have been crucial in identifying the most potent compounds within a series of derivatives. researchgate.net Other related structures, such as derivatives of 2-(Pyridin-2-yl)propane-1,3-diol, have also been explored for their potential to inhibit cancer cell proliferation by modulating signaling pathways involved in cell growth.

| Compound Analogue | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4e (pyrimidine pyrazoline-anthracene derivative) | HepG2 | 5.34 μg/mL | researchgate.net |

| Compound 4e (pyrimidine pyrazoline-anthracene derivative) | Huh-7 | 6.13 μg/mL | researchgate.net |

Toxicological Assessment Methodologies for this compound and Related Diols

The toxicological assessment of this compound and similar alkane diols involves a variety of standardized methodologies, particularly in vitro protocols, to evaluate their potential effects before any consideration for broader application. These methods provide crucial data on cellular and metabolic responses.

A range of in vitro models and protocols are employed to assess the toxicology of short-chain diols. These studies are fundamental for understanding the potential biological interactions and safety profiles of these compounds.

Key in vitro toxicological assessment protocols include:

Cell Viability and Cytotoxicity Assays: Human cell lines, such as the HK-2 proximal tubule cell line, are exposed to varying concentrations of a test compound over different durations. jst.go.jp Endpoints like cell viability, mitochondrial integrity, and oxidative stress are measured to determine the concentration at which toxic effects occur (e.g., LC₅₀ values). jst.go.jp

Metabolic Studies: The metabolic fate of diols is often investigated using enzyme systems like porcine liver esterase (PLE) or human liver S9 fractions. scispace.com These systems simulate the enzymatic hydrolysis that might occur in the body. The resulting metabolites are then identified and quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS). scispace.com

Genotoxicity Assays: The potential for a compound to cause genetic damage is assessed using tests like the in vitro micronucleus test on cell lines such as those from Chinese hamsters. scispace.com

Dermal Penetration Studies: To evaluate skin absorption, in vitro experiments using a Franz diffusion cell are common. cir-safety.orgcir-safety.org In this setup, a test substance is applied to a skin sample (often human), and the amount of substance that penetrates the skin into a receptor fluid over time is measured. cir-safety.orgcir-safety.org This is particularly relevant for ingredients used in cosmetics.

| Protocol/Model | Purpose | Typical Endpoints Measured | Example Compound Studied | Reference |

|---|---|---|---|---|

| Human HK-2 Cell Line Exposure | Assess renal cell cytotoxicity | Cell viability (LC₅₀), mitochondrial integrity, oxidative stress | 3-monochloropropane-1,2-diol | jst.go.jp |

| Human Liver S9 Fraction Assay | Evaluate in vitro metabolism | Identification and quantification of hydrolysis products via GC-MS | Cyclic polyester (B1180765) oligomers | scispace.com |

| In Vitro Micronucleus Test | Screen for genotoxicity | Formation of micronuclei in cells | NPG-AA 2+2 (a cyclic polyester) | scispace.com |

| Franz Diffusion Cell | Measure dermal penetration | Rate and extent of substance absorption through skin | Propanediol, 1,4-Butanediol | cir-safety.orgcir-safety.org |

2 In Vivo Toxicity Study Designs (e.g., reproductive, developmental, genotoxicity)

Reproductive Toxicity Study Designs

Reproductive toxicity studies are designed to evaluate the potential effects of a substance on the reproductive capabilities of sexually mature animals and the development of their offspring.

A key study in this area is the Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443) . This study is designed to provide a thorough evaluation of reproductive and developmental effects that may occur as a result of pre- and postnatal chemical exposure. In this design, male and female rodents are exposed to the test substance for a period before mating, during mating, and for females, throughout gestation and lactation. oecd.org The parental (P) generation is assessed for effects on the reproductive system, mating behavior, conception, pregnancy, and birth. The first-generation (F1) offspring are evaluated for viability, growth, and development from birth to adulthood. oecd.org Specific cohorts of the F1 generation can be assigned to further detailed examinations, including developmental neurotoxicity and developmental immunotoxicity testing. oecd.org

Another relevant design is the Two-Generation Reproduction Toxicity Study (OECD Test Guideline 416) . This guideline provides information on the effects of a substance on the integrity and performance of the male and female reproductive systems and on the growth and development of offspring across two generations. oecd.org The parental (P) generation is exposed to the test substance and mated to produce the F1 generation. Selected F1 offspring are then mated to produce a second (F2) generation. This design allows for the detection of effects that may not be apparent in a single generation. oecd.org

A screening-level investigation can be performed using the Reproduction/Developmental Toxicity Screening Test (OECD Test Guideline 421) . This test is designed to provide preliminary information on possible effects on reproduction and development. oecd.orgnih.gov It involves dosing males for a minimum of four weeks and females throughout the study period, covering pre-mating, mating, gestation, and lactation. oecd.org While it does not provide the comprehensive data of a one- or two-generation study, it is useful for identifying substances that may require more extensive testing. nih.gov

For a "reaction mass" containing this compound, propylidynetrimethanol, and 5-ethyl-1,3-dioxane-5-methanol, a proposal for an extended one-generation reproductive toxicity study was submitted to the European Chemicals Agency (ECHA), indicating regulatory interest in the reproductive effects of this mixture. ecetoc.org This mixture has been classified as a reproductive toxicant, Category 2. kisling.com

Developmental Toxicity Study Designs

Developmental toxicity studies are focused on adverse effects on the developing organism resulting from exposure of the parent(s) before conception, during prenatal development, or postnatally up to the time of sexual maturation.

The primary study design for assessing prenatal developmental toxicity is the Prenatal Developmental Toxicity Study (OECD Test Guideline 414) . oecd.orgoecd.org In this study, pregnant animals, typically rats or rabbits, are administered the test substance during the period of organogenesis. nih.gov The dams are observed for signs of maternal toxicity, and just before normal delivery, the fetuses are delivered by caesarean section. The uterine contents are examined, and the fetuses are assessed for external, visceral, and skeletal malformations and variations. oecd.org This study is designed to detect effects such as embryo-fetal death, altered growth, and structural abnormalities. ecetoc.org

Genotoxicity Study Designs

In vivo genotoxicity studies are performed to determine if a substance has the potential to cause genetic damage in the cells of a living animal. A positive result in an in vitro test often triggers the need for in vivo follow-up.

The In Vivo Mammalian Alkaline Comet Assay (OECD Test Guideline 489) is a widely used method to detect DNA strand breaks in cells from various tissues of animals exposed to a test substance. service.gov.uk Following treatment, cells are isolated, embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA containing breaks and alkali-labile sites migrates further from the nucleus, forming a "comet" shape. The extent of DNA migration is a measure of DNA damage. nih.gov This assay is valued for its ability to assess genotoxicity in multiple organs. service.gov.uk

The In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Test Guideline 474) is another cornerstone of in vivo genotoxicity testing. This test detects damage to the chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. The assay is typically performed using bone marrow or peripheral blood erythrocytes. An increase in the frequency of micronucleated erythrocytes in treated animals indicates that the substance is genotoxic. nih.gov

Often, the comet assay and the micronucleus test are combined into a single study to obtain data on two different genotoxicity endpoints without using additional animals. nih.gov This integrated approach provides a more comprehensive assessment of a substance's genotoxic potential. nih.gov

Table of In Vivo Toxicity Study Designs

| Toxicity Endpoint | Standard Test Guideline | Primary Objective | Key Parameters Evaluated |

|---|---|---|---|

| Reproductive Toxicity | OECD TG 443 (Extended One-Generation) | Evaluate effects on reproductive performance and offspring development. | Mating, fertility, gestation, lactation, offspring viability, growth, and sexual development. Includes cohorts for neuro- and immunotoxicity. oecd.org |

| Reproductive Toxicity | OECD TG 416 (Two-Generation) | Assess effects on reproductive function across two generations. | Gonadal function, estrous cycles, mating behavior, conception, parturition, lactation, and offspring development. oecd.org |

| Developmental Toxicity | OECD TG 414 (Prenatal Developmental) | Determine adverse effects on the developing fetus following maternal exposure. | Embryo-fetal death, fetal growth, and structural abnormalities (skeletal and visceral). oecd.org |

| Genotoxicity | OECD TG 489 (In Vivo Comet Assay) | Detect DNA strand breakage in various tissues. | DNA migration in electrophoresis, indicating DNA damage. service.gov.uk |

| Genotoxicity | OECD TG 474 (In Vivo Micronucleus Test) | Identify damage to chromosomes or the mitotic apparatus. | Frequency of micronucleated erythrocytes in bone marrow or peripheral blood. nih.gov |

3 Neurotoxicity and Immunotoxicity Investigation Methodologies

The investigation of potential neurotoxic and immunotoxic effects is a specialized area of toxicology that employs specific methodologies to assess the complex functions of the nervous and immune systems.

Neurotoxicity Investigation Methodologies

Neurotoxicity assessment evaluates the potential for a chemical to cause adverse effects on the structure or function of the nervous system. A variety of methodologies, from behavioral observations to detailed molecular analyses, can be employed.

A standard in vivo rodent neurotoxicity study (as outlined in OECD Test Guideline 424 ) involves detailed functional observations and neuropathological examinations. Functional assessments can include a functional observational battery (FOB) to detect broad changes in nervous system function, automated measures of motor activity, and evaluation of sensory, motor, and cognitive functions. At the end of the study, detailed histopathological examination of tissues from the central and peripheral nervous systems is conducted.

More recent strategies for assessing the neurotoxicity of chemicals like glycols and their ethers involve a combination of in vitro and in silico methods. researchprotocols.org One novel approach uses complex 3D in vitro brain models, such as "BrainSpheres," which are derived from human-induced pluripotent stem cells (hiPSCs). researchgate.netnih.gov These models contain various brain cell types, including neurons and astrocytes, and can be used to assess cytotoxicity, inflammatory responses, and changes in gene expression related to neurotoxic pathways. researchgate.net Such in vitro data can be integrated with in silico toxicokinetic modeling to predict internal brain concentrations and estimate human equivalent doses that are unlikely to cause neurotoxicity. researchprotocols.orgnih.gov

Immunotoxicity Investigation Methodologies

Immunotoxicity is defined as the adverse effects of substances on the immune system. numberanalytics.com Methodologies for investigating immunotoxicity are often structured in a tiered approach.

Tier 1 assessments are typically integrated into standard repeated-dose toxicity studies (e.g., OECD TG 407). These include basic endpoints such as changes in the weight of lymphoid organs (spleen, thymus), alterations in blood cell counts (lymphocytes, neutrophils), and histopathological examination of immune tissues. vivoscience.de

If concerns are raised in Tier 1, a more comprehensive Tier 2 evaluation is conducted. This involves functional immune assays to assess specific aspects of the immune response. A key assay is the T-cell-dependent antibody response (TDAR) assay , which is considered the gold standard for assessing integrated immune function. In this assay, an animal is exposed to the test substance and then challenged with a T-cell-dependent antigen. The subsequent antibody response is measured, and suppression of this response is a sensitive indicator of immunosuppression.

Other specialized immunotoxicity assays include:

Lymphocyte proliferation assays: These measure the ability of T- and B-lymphocytes to proliferate in response to stimulation, a key event in an adaptive immune response. nih.gov

Natural Killer (NK) cell activity assay: This assesses the function of NK cells, which are important for defense against tumors and viral infections. nih.gov

Macrophage and neutrophil function assays: These evaluate the phagocytic activity of these key innate immune cells.

For developmental immunotoxicity, studies may be designed to assess the effects of chemical exposure during critical windows of immune system development (e.g., as part of an extended one-generation reproductive toxicity study, OECD TG 443). oecd.org

Table of Neurotoxicity and Immunotoxicity Investigation Methodologies

| Toxicity Area | Methodology Type | Examples of Assays/Endpoints | Purpose |

|---|---|---|---|

| Neurotoxicity | In Vivo Functional | Functional Observational Battery (FOB), Motor Activity | To detect gross functional deficits and behavioral changes. |

| Neurotoxicity | In Vivo Pathological | Histopathology of central and peripheral nervous system | To identify structural damage to nervous tissue. |

| Neurotoxicity | In Vitro/In Silico | 3D Human Stem Cell-derived Brain Models (BrainSpheres), Toxicokinetic Modeling | To assess cellular toxicity, identify mechanisms, and predict safe exposure levels. researchgate.netnih.gov |

| Immunotoxicity | Tier 1 (Screening) | Lymphoid organ weights, hematology, histopathology | To identify potential immunotoxic potential in standard toxicity studies. vivoscience.de |

| Immunotoxicity | Tier 2 (Functional) | T-Cell Dependent Antibody Response (TDAR) Assay | To assess integrated, antigen-specific immune responses. |

| Immunotoxicity | Tier 2 (Functional) | Lymphocyte proliferation assays, NK cell activity assays | To evaluate specific cell-mediated and innate immune functions. nih.gov |

Computational Chemistry and Molecular Modeling Studies of 2 Ethylpropane 1,3 Diol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of 2-Ethylpropane-1,3-diol and its derivatives. These methods, grounded in quantum mechanics, provide a microscopic view of molecular behavior.

Density Functional Theory (DFT) Studies on this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. While specific DFT studies exclusively on this compound are not extensively documented in publicly available literature, research on analogous 1,3-diols provides a clear framework for the types of analyses that are performed. For instance, DFT has been used to study the conformer distribution and NMR shifts of related compounds like propane-1,3-diol and 2-methylpropane-1,3-diol. researchgate.netnih.gov These studies typically calculate optimized geometries, relative Gibbs energies of different conformers, and spectroscopic parameters. researchgate.netnih.gov

DFT calculations, often employing basis sets like 6-311+G(d,p), can predict various properties. nih.gov For this compound, such calculations would elucidate the most stable conformations, taking into account intramolecular hydrogen bonding between the two hydroxyl groups. Theoretical vibrational frequencies can be calculated and compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. researchgate.net Furthermore, DFT is used to compute atomic charges, which helps in understanding the molecule's electrostatic potential and reactive sites. researchgate.net

Table 1: Representative Properties of 1,3-Diols Calculated Using DFT This table is a representative example based on studies of analogous compounds.

| Calculated Property | Typical Method/Basis Set | Significance |

|---|---|---|

| Optimized Molecular Geometry | B3LYP/6-311+G(d,p) | Predicts bond lengths, bond angles, and dihedral angles of the most stable conformer. |

| Relative Conformer Energies | PBE0/6-311+G(d,p) | Determines the energy differences between various spatial arrangements of the molecule. nih.gov |

| Vibrational Frequencies | B3LYP/6-31G | Correlates theoretical vibrations with experimental IR and Raman spectra for structural confirmation. |

| NMR Chemical Shifts | GIAO/PBE0/cc-pVTZ | Predicts ¹H and ¹³C NMR spectra, aiding in the interpretation of experimental data. nih.govresearchgate.net |

| Mulliken Atomic Charges | B3LYP/aug-cc-pVDZ | Provides insight into the charge distribution and identifies potential electrophilic and nucleophilic sites. researchgate.net |

Frontier Molecular Orbital (FMO) Analysis of this compound Derivatives

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. imperial.ac.uk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and electronic properties. bhu.ac.inresearchgate.net A smaller gap suggests that the molecule is more reactive and can be more easily polarized. mdpi.com

For derivatives of this compound, FMO analysis is crucial for understanding their potential applications. For example, in a study of 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol, DFT calculations were used to determine the HOMO, LUMO, and the energy gap. researchgate.net This analysis helps in predicting the charge transfer characteristics within the molecule. researchgate.net The distribution of HOMO and LUMO across the molecular structure indicates the regions that are likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental for predicting reaction mechanisms and designing new materials with specific electronic properties. mdpi.com

Table 2: Example FMO Data for a Propanediol (B1597323) Derivative This table is a representative example based on a study of a similar compound, 2-[(Anthracene-9-ylmethylene)amino]-2-methylpropane-1,3-diol. researchgate.net

| Molecular Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | -5.79 | Indicates the electron-donating ability of the molecule. |

| LUMO | -1.84 | Indicates the electron-accepting ability of the molecule. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, stability, and interactions of molecules in a simulated environment, such as in a solvent or interacting with a biological macromolecule.

For a molecule like this compound or its derivatives, MD simulations can be used to explore its behavior in an aqueous solution, revealing how it interacts with water molecules and its preferred conformational states. In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-receptor complex. For instance, after a ligand is docked into a protein's active site, an MD simulation can be run to see if the ligand remains stably bound or if it dissociates. innovareacademics.in A study on a potential antiviral candidate used MD simulations to confirm the robustness of binding interactions within a protein complex. innovareacademics.in Similarly, MD simulations have been applied to derivatives of related compounds like 2-amino-2-methyl-1,3-propanediol (B94268) to evaluate their potential as cancer inhibitors by analyzing their interaction stability with target proteins. researchgate.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA). This method is central to drug discovery and involves predicting the binding mode and affinity of a ligand to a target.

Ligand-Receptor Binding Interactions of this compound Derivatives (e.g., DNA interactions)

Derivatives of propanediols have been the subject of molecular docking studies to investigate their interactions with biological receptors, including DNA. In one study, metal complexes derived from a Schiff base of 2-amino-2-methylpropane-1,3-diol were docked with B-DNA. researchgate.netresearchgate.net The results of such studies provide insights into the specific binding modes, such as intercalation or groove binding, and identify the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex. researchgate.netresearchgate.net

For example, docking studies on homo-dinuclear complexes of a 2-((2-hydroxybenzylidene)amino)-2-methylpropane-1,3-diol derivative with DNA (PDB ID: 1BNA) were performed using the Hex software. researchgate.net These investigations revealed that the complexes could bind efficiently with the DNA receptor, with calculated binding energies indicating the strength of the interaction. researchgate.netresearchgate.net The analysis of the docked structures shows specific hydrogen bonding and electrostatic interactions with the DNA base pairs. researchgate.net

Table 3: Representative Molecular Docking Results for a Propanediol Derivative Complex with DNA This table is a representative example based on studies of analogous compounds. researchgate.netresearchgate.net

| Compound | Receptor | Docking Score (kcal/mol) | Predicted Binding Mode |

|---|---|---|---|

| Ligand L1 | Tyrosinase | -7.7 | Hydrogen bonding and hydrophobic interactions |

| Ligand L2 | Tyrosinase | -8.8 | Hydrogen bonding and hydrophobic interactions |

Predictive Modeling of Biological Activity for this compound Analogues

Computational modeling serves as a predictive tool for assessing the potential biological activity of analogues of this compound. By combining data from DFT, FMO analysis, and molecular docking, researchers can build models that correlate a molecule's structural and electronic features with a specific biological effect.

For example, FTY720 (Fingolimod), which is an analogue named 2-amino-2-[2-(4-octylphenyl) ethyl] propane-1,3-diol, is a known immunosuppressive drug used to treat multiple sclerosis. nih.gov Its mechanism of action is well-understood, and its structural similarity to sphingosine (B13886) allows it to be phosphorylated by sphingosine kinases. nih.gov Computational studies on new analogues can help predict whether they will interact with the same or different biological targets.

Predictive modeling can identify promising candidates for further experimental testing. A computational study that included molecular dynamics simulations on 2-amino-2-methyl-1,3-propanediol suggested its potential as an inhibitor for breast cancer treatment. researchgate.net These predictive models are a cornerstone of modern rational drug design, enabling the screening of large virtual libraries of compounds and prioritizing those with the highest likelihood of being active and selective.

Coordination Chemistry and Metal Complex Formation with 2 Ethylpropane 1,3 Diol

Design and Synthesis of 2-Ethylpropane-1,3-diol-Based Ligands

The chemical structure of this compound, with its two primary hydroxyl groups, makes it a valuable precursor for the synthesis of various ligands. A common strategy involves its derivatization into Schiff base ligands. These ligands are typically synthesized through the condensation reaction of an amino-derivative of the diol with an appropriate aldehyde or ketone.

For instance, Schiff base ligands can be prepared using 2-amino-2-ethylpropane-1,3-diol as the starting material. This amino diol undergoes condensation with various substituted salicylaldehydes. A specific example is the synthesis of the hydroxy-rich Schiff base 2-{[1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol (HL2). tandfonline.comscispace.com This reaction creates a molecule equipped with multiple donor sites—the imino nitrogen, the phenolate (B1203915) oxygen, and the hydroxyl oxygens from the diol moiety—making it an effective chelating agent for metal ions. tandfonline.comscispace.com

Another example is the synthesis of a ligand from the reaction of 2-{[1-(4-Diethylamino-2-hydroxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol, which is then used to form multinuclear metal complexes. acs.org The design of these ligands, incorporating the flexible this compound backbone, allows for the formation of stable coordination compounds with diverse structural features. Chiral 1,3-diols are also recognized as valuable molecules for creating chiral ligands used in asymmetric synthesis. acs.org

Formation of Metal-Diol Complexes

The Schiff base ligands derived from this compound readily form stable complexes with a variety of transition metal ions. The coordination typically involves the imino nitrogen, the phenolate oxygen, and at least one of the hydroxyl groups from the diol component of the ligand.

The reaction of these ligands with metal salts, such as nickel(II) or zinc(II) acetates, leads to the formation of metal-diol complexes. tandfonline.comacs.org For example, the ligand 2-{[1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol (HL2) has been used to synthesize a nickel(II) complex, [Ni(L2)2]. tandfonline.comscispace.com Similarly, a tetranuclear zinc(II) complex has been successfully synthesized using a Schiff base ligand incorporating the this compound framework. acs.org The stoichiometry of the resulting complexes, such as 1:2 metal-to-ligand ratios, depends on the specific ligand and the coordination preferences of the metal ion. tandfonline.comnih.gov

The definitive structures of these coordination compounds are determined using single-crystal X-ray diffraction.

A notable example is a tetranuclear zinc(II) complex derived from the Schiff base 2-{[1-(4-Diethylamino-2-hydroxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol. acs.org The structural analysis revealed a complex core featuring four zinc(II) ions.

While a specific crystal structure for a simple zinc(II) complex with the ligand 2-{[1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol (HL2) is not detailed in the provided sources, the structure of the analogous nickel(II) complex, [Ni(L2)2], has been characterized. tandfonline.comscispace.com In this complex, the nickel(II) ion is six-coordinate, displaying a distorted octahedral geometry. tandfonline.comscispace.com The Schiff base ligand acts as a tridentate chelating agent, coordinating to the nickel atom through the imino nitrogen, the phenolate oxygen, and one of the hydroxyl oxygen atoms from the ethylpropane-1,3-diol backbone. tandfonline.comscispace.com This coordination mode is common for this class of ligands. researchgate.net

The table below summarizes crystallographic data for a representative nickel(II) complex containing a ligand derived from this compound.

| Compound | Formula | Crystal System | Space Group | Metal Coordination |

| [Ni(L2)2] | C24H32N2NiO6 | - | - | Distorted Octahedral |

Data derived from studies on complexes with ligands based on 2-{[1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2-ethylpropane-1,3-diol (HL2). tandfonline.comscispace.com

A range of spectroscopic techniques is employed to characterize coordination compounds derived from this compound. These methods provide insight into the ligand's coordination to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the formation of the complex and identifying the donor atoms. The coordination of the imine nitrogen to the metal ion is typically confirmed by a shift in the ν(C=N) stretching frequency compared to the free ligand. The broad O-H stretching band of the diol's hydroxyl groups in the free ligand is often altered upon complexation, indicating the involvement of one or both hydroxyl groups in coordination. tandfonline.comnih.gov

NMR Spectroscopy: For diamagnetic complexes like those of Zinc(II), ¹H and ¹³C NMR spectroscopy are powerful tools. nih.gov The chemical shifts of the protons and carbons near the donor atoms in the ligand backbone change upon coordination to the zinc ion, providing evidence of complex formation in solution. nih.gov

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the complexes, which helps to confirm their proposed stoichiometry. nih.gov

The table below outlines the key spectroscopic analyses used in the characterization of these types of coordination compounds.

| Spectroscopic Technique | Information Obtained |

| Elemental Analysis | Confirms the stoichiometry of the synthesized complexes. tandfonline.comscispace.com |

| Infrared (IR) Spectroscopy | Identifies the coordination sites of the ligand by observing shifts in stretching frequencies (e.g., C=N, O-H). tandfonline.comscispace.comnih.gov |

| ¹H & ¹³C NMR Spectroscopy | Elucidates the structure of diamagnetic complexes in solution. nih.gov |

| Mass Spectrometry (ESI-MS) | Determines the molecular formula and confirms the metal-to-ligand ratio. nih.gov |

| Single-Crystal X-ray Diffraction | Provides definitive information on the solid-state structure, including bond lengths, bond angles, and coordination geometry. tandfonline.comscispace.comacs.org |

Advanced Applications of this compound Coordination Compounds

Coordination compounds featuring ligands derived from this compound are explored for various advanced applications, largely leveraging the versatile properties of Schiff base complexes.

One significant area of research is their potential biological activity. For instance, nickel(II) and zinc(II) complexes with Schiff base ligands structurally similar to those derived from this compound have been evaluated for their urease inhibitory activities. tandfonline.comscispace.com Urease inhibitors are of interest for their potential applications in medicine and agriculture.

Furthermore, Schiff base metal complexes are widely recognized for their potential as catalysts in various organic transformations. researchgate.net The specific structural and electronic properties of complexes derived from this compound could be tailored for specific catalytic processes. Other reported applications for Schiff base complexes include their use as antimicrobial and chemotherapeutic agents. nih.govresearchgate.net The dinuclear nature of some zinc(II) complexes also suggests potential applications in biomimetic chemistry, for example, as models for the active sites of metalloenzymes or as fluorescent sensors for anions and amino acids. acs.org

Environmental Fate and Ecotoxicological Research Methodologies for 2 Ethylpropane 1,3 Diol

Environmental Partitioning Studies of 2-Ethylpropane-1,3-diol

The environmental distribution of this compound is predicted through studies of its fundamental physico-chemical properties. These properties determine its tendency to move between environmental compartments such as air, water, soil, and sediment. Key parameters include the octanol-water partition coefficient (Log Kow), water solubility, and vapor pressure.

Research findings for this compound are primarily based on computational models and estimations, which provide a scientific forecast of its environmental behavior. The octanol-water partition coefficient (Log Kow) is a critical indicator of a substance's potential for bioaccumulation. For this compound, various predictive models have calculated Log Kow values ranging from -0.16 to 0.23 europa.euepa.gov. A Spanish language chemical information source provides a predicted LogP (an equivalent term for Log Kow) of -0.00280 guidechem.com. These values suggest a low potential for bioaccumulation in organisms.

The compound's solubility in water is another key factor in its environmental mobility. A calculated solubility of 52.9 mg/mL indicates it is very soluble, suggesting that if released into the environment, it will predominantly partition to the water compartment epa.gov. This is consistent with its hydrophilic nature, attributed to the two hydroxyl groups in its structure cymitquimica.com.

Vapor pressure helps determine the likelihood of a chemical volatilizing into the atmosphere. The vapor pressure for this compound has been estimated to be very low, at approximately 0.0 mmHg at 25°C, indicating it is not a volatile compound and is unlikely to partition significantly to the air europa.euepa.gov.

| Parameter | Value | Type | Reference |

|---|---|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | -0.16 | Calculated | europa.eu |

| Log Kow (Octanol-Water Partition Coefficient) | -0.00280 | Predicted | guidechem.com |

| Log Kow (Octanol-Water Partition Coefficient) | 0.01 - 0.23 | Calculated | epa.gov |

| Water Solubility | 52.9 mg/mL | Calculated | epa.gov |

| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C | Calculated | europa.euepa.gov |

Biodegradation Pathways and Assessment Methodologies

Biodegradation is a primary mechanism for the removal of organic chemicals from the environment. The assessment of a substance's biodegradability is conducted using standardized laboratory test methods, often following guidelines set by the Organisation for Economic Co-operation and Development (OECD).

These tests typically involve exposing the chemical to microorganisms, usually sourced from activated sludge of a wastewater treatment plant, in a mineral medium over a period of 28 days. The extent of biodegradation is measured by monitoring parameters such as oxygen consumption or the production of carbon dioxide. For a substance to be classified as "readily biodegradable," it must meet specific pass levels, such as reaching 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.

Commonly used methodologies for assessing ready biodegradability are outlined in OECD Test Guideline 301. One such method is the OECD 301F (Manometric Respirometry Test), where biodegradation is determined by measuring the oxygen consumed by microorganisms metabolizing the test substance. This is done by measuring the pressure decrease in sealed test vessels over time.

Despite the availability of these established methodologies, specific experimental data on the biodegradation of this compound is not publicly available in the reviewed scientific literature. Therefore, its rate and pathway of biodegradation in the environment have not been characterized.

Ecotoxicity Testing Methodologies for Aquatic and Terrestrial Species

Ecotoxicity studies are essential for determining the potential harm a chemical may pose to various organisms in the ecosystem. Standardized testing protocols are employed to assess acute and chronic toxicity to representative species from different trophic levels, including fish, aquatic invertebrates, and algae.

Acute aquatic toxicity is commonly evaluated using short-term tests that determine the concentration of a substance that is lethal to 50% of a test population (LC50) for fish, or the concentration that causes immobility or other adverse effects in 50% of a population (EC50) for invertebrates like Daphnia. For algae, the endpoint is typically the EC50 for growth inhibition. These tests are conducted according to internationally recognized guidelines, such as those from the OECD (e.g., OECD 203 for fish, OECD 202 for Daphnia, and OECD 201 for algae), to ensure data reliability and comparability.

Terrestrial ecotoxicity testing involves assessing the effects of a substance on soil-dwelling organisms (e.g., earthworms) and plants. Methodologies for these tests are also standardized to evaluate endpoints such as mortality, reproduction, and growth.

A review of publicly accessible scientific databases and regulatory agency documents did not yield specific experimental ecotoxicity data for this compound. Consequently, the acute and chronic toxicity of this compound to aquatic and terrestrial species remains uncharacterized in the available literature.

Analytical and Spectroscopic Characterization Techniques in 2 Ethylpropane 1,3 Diol Research

Spectroscopic Methods for Structural Elucidation (e.g., IR, UV-Vis, NMR, FTIR, XRD)

Spectroscopy is a cornerstone in the chemical analysis of 2-Ethylpropane-1,3-diol, utilizing the interaction of electromagnetic radiation with the molecule to reveal its structure. jchps.com Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial for elucidating the molecular framework and identifying functional groups. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules by observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. jchps.comsemanticscholar.org For this compound (C₅H₁₂O₂), ¹H and ¹³C NMR spectra provide a detailed map of the carbon and hydrogen atom environments.

¹H NMR: The proton NMR spectrum would confirm the presence of the ethyl group and the two hydroxymethyl groups attached to a central methine proton. Specific signals, their splitting patterns (multiplicity), and integration values correspond to each unique proton in the structure.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon backbone of the compound.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on standard chemical shift ranges for similar functional groups.)

| Nucleus | Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (ethyl) | ~0.9 | Triplet |

| ¹H | -CH₂- (ethyl) | ~1.4 | Quintet/Multiplet |

| ¹H | -CH- | ~1.8 | Multiplet |

| ¹H | -CH₂OH | ~3.6 - 3.8 | Doublet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | -CH₃ (ethyl) | ~10-15 | - |

| ¹³C | -CH₂- (ethyl) | ~20-25 | - |

| ¹³C | -CH- | ~45-50 | - |

| ¹³C | -CH₂OH | ~65-70 | - |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. longdom.org For this compound, the key absorptions would be from its hydroxyl (-OH) and alkyl (C-H) groups. While specific spectra for this compound are not widely published, data from related compounds like 2-Ethyl-2-nitro-1,3-propanediol show characteristic peaks that can be used for comparison. spectrabase.comnist.gov

Interactive Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 | Broad, Strong |

| C-H Stretch | Alkyl (-CH, -CH₂, -CH₃) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | Primary Alcohol | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, which typically requires the presence of chromophores (e.g., double bonds, aromatic rings). jchps.com Since this compound is a saturated aliphatic diol, it lacks chromophores that absorb in the 200-700 nm range. Therefore, it is not expected to show significant absorbance, a finding that helps confirm the absence of such structural features.

X-ray Diffraction (XRD) X-ray diffraction is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. researchgate.net While this compound is a liquid at room temperature, XRD analysis would be indispensable for characterizing any of its solid derivatives. guidechem.comlookchem.com For example, the crystal structures of complex derivatives of other propanediols have been successfully determined using this method, providing unambiguous proof of their stereochemistry and conformation. google.comgoogle.com

Chromatographic Separation and Analysis Techniques

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound.

Gas Chromatography (GC) Gas chromatography is well-suited for the analysis of volatile compounds like diols. In GC, the sample is vaporized and passed through a column, and components are separated based on their boiling points and interactions with the stationary phase. For enhanced sensitivity and identification, GC is often coupled with a mass spectrometer (GC-MS). researchgate.net This combination allows for both separation and structural identification based on the mass-to-charge ratio of fragmented ions. Derivatization techniques, such as esterification with phenylboronic acid, can be employed to increase the volatility of diols for more effective GC analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC is another versatile technique for the analysis of this compound. It is particularly useful for less volatile compounds or as an alternative to GC. researchgate.net In reversed-phase HPLC, a polar mobile phase is used with a nonpolar stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. internationaljournalssrg.org A UV detector may have limited use unless the compound is derivatized with a UV-active group; however, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be highly effective. internationaljournalssrg.org

Interactive Table 3: Chromatographic Methods for this compound Analysis

| Technique | Principle | Application for this compound | Common Detector |

|---|---|---|---|

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Purity assessment; quantification in reaction mixtures. | Flame Ionization Detector (FID), Mass Spectrometry (MS). |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Purity analysis; separation from non-volatile impurities. | Refractive Index Detector (RID), Evaporative Light Scattering Detector (ELSD). |

Elemental Analysis in the Characterization of this compound and its Compounds